N-(4-acetylphenyl)-2-(benzenesulfonyl)acetamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(benzenesulfonyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-12(18)13-7-9-14(10-8-13)17-16(19)11-22(20,21)15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOLGTXROYOPQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(benzenesulfonyl)acetamide typically involves the reaction of 4-acetylphenylamine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-(benzenesulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-acetylphenyl)-2-(benzenesulfonyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(benzenesulfonyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and sulfonyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Acetamides with Heterocyclic Moieties
N-(4-Acetylphenyl)-2-(Benzothiazole-2-Ylsulfanyl)Acetamide ()
- Structural Differences : Replaces the benzenesulfonyl group with a benzothiazole-2-ylsulfanyl group.
- Activity : Demonstrated potent antimicrobial activity against bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungi, with MIC values ranging from 2–16 µg/mL. This contrasts with the target compound, where benzenesulfonyl may reduce antimicrobial potency due to fewer hydrogen-bonding sites .
- Synthesis : Synthesized via condensation of N-(4-acetylphenyl)-2-chloroacetamide with benzothiazole, highlighting a divergent synthetic pathway compared to the target compound .
N-(4-Acetylphenyl)-2-[(6-Ethoxy-1H-Benzimidazol-2-Yl)Sulfanyl]Acetamide ()
- Structural Differences : Incorporates a benzimidazole ring with an ethoxy substituent.
- The benzimidazole group may improve DNA intercalation properties compared to the benzenesulfonyl group .
Acetamides with Quinazoline and Pyridazinone Derivatives
N-(4-Methoxyphenyl)-2-(4-Morpholin-4-Ylquinazoline-2-Sulfonyl)Acetamide ()
- Structural Differences : Features a quinazoline sulfonyl group and a methoxyphenyl substituent.
- Activity : Exhibited remarkable anti-cancer activity (IC₅₀ < 10 µM) against HCT-116, MCF-7, and PC-3 cell lines. The quinazoline moiety likely enhances topoisomerase inhibition, a mechanism absent in the target compound due to its simpler benzenesulfonyl group .
N-(4-Bromophenyl)-2-[5-(4-Methoxybenzyl)-3-Methyl-6-Oxo-6H-Pyridazin-1-Yl]Acetamide ()
- Structural Differences: Contains a pyridazinone core and bromophenyl group.
- Activity: Acts as a potent FPR2 agonist, inducing calcium mobilization and chemotaxis in neutrophils. The pyridazinone ring enables specific receptor interactions, unlike the target compound’s benzenesulfonyl group, which lacks such targeting capability .
Antimicrobial Acetamides with Piperazine and Thiazole Groups
2-(4-(Benzo[d]Thiazol-5-Ylsulfonyl)Piperazin-1-Yl)-N-(3,5-Difluorophenyl)Acetamide ()
- Structural Differences : Combines a benzo[d]thiazole sulfonyl group and a piperazine linker.
- Activity : Showed broad-spectrum activity against gram-positive bacteria (MIC: 4–8 µg/mL) and fungi (MIC: 8–16 µg/mL). The piperazine linker improves membrane permeability, a feature absent in the target compound .
N-(4-Butylphenyl)-2-[[4-Phenyl-5-(Phenylmethyl)-4H-1,2,4-Triazol-3-Yl]Thio]Acetamide ()
- Structural Differences : Includes a triazole-thioether group and a lipophilic butylphenyl chain.
Comparative Pharmacological and Physicochemical Properties
| Compound | Key Substituent | Molecular Weight (g/mol) | Reported Activity |
|---|---|---|---|
| Target Compound | Benzenesulfonyl | ~333.38 | Limited data; moderate solubility |
| N-(4-Acetylphenyl)-2-(Benzothiazole-2-Ylsulfanyl)Acetamide | Benzothiazole sulfanyl | ~356.45 | Antimicrobial (MIC: 2–16 µg/mL) |
| N-(4-Methoxyphenyl)-2-(4-Morpholin-4-Ylquinazoline-2-Sulfonyl)Acetamide | Quinazoline sulfonyl | ~480.52 | Anticancer (IC₅₀ < 10 µM) |
| N-(4-Bromophenyl)-2-[5-(4-Methoxybenzyl)-Pyridazinone]Acetamide | Pyridazinone | ~445.30 | FPR2 agonism (calcium mobilization) |
Biological Activity
N-(4-acetylphenyl)-2-(benzenesulfonyl)acetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound features an acetamide moiety linked to a benzenesulfonamide group. Its molecular formula is , indicating the presence of functional groups that contribute to its biological activity. The structural configuration allows for interactions with various biological targets, enhancing its pharmacological profile.
1. Inhibition of Carbonic Anhydrase (CA)
Recent studies have highlighted the compound's ability to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. Inhibiting CA IX can disrupt tumor metabolism and promote apoptosis in cancer cells. For instance, compounds similar to this compound demonstrated IC50 values ranging from 10.93 to 25.06 nM against CA IX, showcasing potent selectivity over other isoforms like CA II .
2. Antiproliferative Effects
The compound has shown promising antiproliferative effects against various cancer cell lines. In one study, this compound analogs induced apoptosis in MDA-MB-231 breast cancer cells, evidenced by a significant increase in annexin V-FITC positive cells . The mechanism involves disruption of cellular homeostasis and triggering apoptotic pathways.
3. Antimicrobial Activity
This compound exhibits notable antibacterial properties. It has been tested against strains such as Staphylococcus aureus and Klebsiella pneumoniae, showing significant inhibition at concentrations as low as 50 µg/mL . The compound's ability to inhibit biofilm formation further underscores its potential as an antimicrobial agent.
Table 1: Summary of Biological Activities
Case Study: Apoptosis Induction in Cancer Cells
A detailed investigation into the apoptosis-inducing capabilities of this compound revealed that it significantly increased the percentage of apoptotic cells in MDA-MB-231 cell lines compared to controls. This was measured using flow cytometry with annexin V-FITC staining, which indicated a shift from early to late apoptosis phases .
Pharmacokinetic Properties
Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that this compound possesses favorable pharmacokinetic properties, making it a viable candidate for further development as a therapeutic agent .
Q & A
Basic: What are the recommended synthetic routes for N-(4-acetylphenyl)-2-(benzenesulfonyl)acetamide, and how can purity be optimized?
Answer:
The synthesis typically involves multi-step organic reactions, such as:
- Sulfonylation : Reacting acetamide derivatives with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Acetylation : Introducing the acetylphenyl group via nucleophilic substitution or coupling reactions .
Purity Optimization : - Use column chromatography with gradients of ethyl acetate/hexane for purification.
- Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .
Advanced: How do structural modifications influence the compound's interaction with biological targets?
Answer:
Modifications to the acetylphenyl or benzenesulfonyl groups alter steric and electronic properties, impacting target binding:
- Acetyl Group Replacement : Substituting with bulkier groups (e.g., trifluoroacetyl) may enhance enzyme inhibition by increasing hydrophobic interactions .
- Sulfonyl Group Tweaks : Introducing electron-withdrawing groups (e.g., nitro) can improve binding affinity to ATP-binding pockets in kinases .
- Use molecular docking (e.g., AutoDock Vina) and MD simulations to predict interactions pre-synthesis .
Data Analysis: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. lack of efficacy)?
Answer:
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., CLSI guidelines for MIC testing) .
- Compound Stability : Test stability in assay media (e.g., pH 7.4 PBS) via LC-MS to rule out degradation .
- Cell Line Differences : Validate activity across multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria) .
Experimental Design: What in silico methods are recommended to predict the compound's pharmacokinetics and toxicity?
Answer:
- ADMET Prediction : Use SwissADME or ADMETlab to estimate solubility, CYP450 interactions, and blood-brain barrier penetration .
- Toxicity Profiling : ProTox-II can predict hepatotoxicity and mutagenicity, guiding dose selection for in vivo studies .
- Validate predictions with in vitro assays (e.g., Caco-2 permeability) .
Basic: What are the best practices for confirming molecular structure post-synthesis?
Answer:
- Spectroscopic Analysis :
- NMR : Confirm proton environments (e.g., acetyl peak at ~2.1 ppm in H NMR) .
- IR : Identify sulfonyl S=O stretches (~1350-1150 cm) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., CCDC deposition) .
Advanced: How can researchers elucidate the compound's mechanism of enzyme inhibition?
Answer:
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
- ITC (Isothermal Titration Calorimetry) : Measure binding affinity () and stoichiometry .
- Mutagenesis : Engineer enzyme active-site mutants (e.g., Ala-scanning) to identify critical residues .
Basic: What factors influence the compound's stability under varying storage and experimental conditions?
Answer:
- pH Sensitivity : Avoid aqueous solutions at pH <5 or >9 to prevent hydrolysis of the acetamide bond .
- Light Exposure : Store in amber vials at -20°C to prevent photodegradation of the sulfonyl group .
- Thermal Stability : Conduct TGA to determine decomposition temperature (>150°C recommended for long-term storage) .
Advanced: How can reproducibility challenges in synthesis be addressed across laboratories?
Answer:
- Detailed Protocols : Specify exact equivalents (e.g., 1.2 eq benzenesulfonyl chloride), solvent grades, and stirring rates .
- Quality Control : Share batch-specific HPLC and H NMR data via open-access repositories .
- Round-Robin Testing : Collaborate with external labs to validate yields and purity .
Basic: What methodologies are used to assess the compound's toxicity in preclinical studies?
Answer:
- In Vitro Cytotoxicity : MTT assay on HEK293 or HepG2 cells (IC >50 µM suggests low toxicity) .
- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .
- Acute Toxicity (OECD 423) : Administer 300 mg/kg orally in rodents; monitor for 14 days .
Advanced: What role does crystal structure analysis play in optimizing the compound's properties?
Answer:
- H-Bond Networks : Identify key interactions (e.g., sulfonyl O with Arg residues) to guide analog design .
- Polymorphism Screening : Use DSC and PXRD to select stable crystalline forms with improved solubility .
- Co-crystallization : Soak crystals with target enzymes (e.g., COX-2) to resolve binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
